molecular formula C11H13N3 B3047326 1,2-Ethanediamine, N-2-quinolinyl- CAS No. 137583-04-1

1,2-Ethanediamine, N-2-quinolinyl-

Cat. No. B3047326
CAS RN: 137583-04-1
M. Wt: 187.24 g/mol
InChI Key: ZETBPZAUNUEYSV-UHFFFAOYSA-N
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Description

“1,2-Ethanediamine, N-2-quinolinyl-” also known as N1-(quinolin-2-yl)ethane-1,2-diamine hydrochloride, is a chemical compound with the molecular weight of 223.7 . It is a powder at room temperature .


Synthesis Analysis

A related compound, N,N,N′,N′-tetrakis-[(2-benzimidazolyl)methyl]-1,2-ethanediamine (EDTB), was synthesized by refluxing of EDTA and o-phenylenediamine in glycol with a molar ratio of 1:4 . Another synthesis method involves treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium .

Scientific Research Applications

  • Anti-inflammatory and Antimicrobial Activities : N-(quinolin-4-yl)ethanediamine phenyl urea derivatives have been synthesized and shown to exhibit promising anti-inflammatory and antimicrobial activities. Compounds within this series were found to significantly inhibit pro-inflammatory cytokines TNF-α and IL-6, as well as showing broad-spectrum activity against pathogenic bacteria and fungi (Keche et al., 2013).

  • Antiplasmodial Activities : The role of the group at the 7-position in 4-aminoquinoline antiplasmodials has been explored, demonstrating that electron-withdrawing groups can affect the compound's pH trapping and, consequently, its antiplasmodial activity against Plasmodium falciparum (Kaschula et al., 2002).

  • Stabilization of Metal Complexes : Quinoline-based tetradentate nitrogen ligands have been used to stabilize bis(micro-oxo) dinuclear manganese complexes, which could have implications for oxidation reactions and catalysis (Mikata et al., 2007).

  • Chemical Sensing and Detection : A new chemosensor based on quinoline for the selective detection of Zn2+ in living cells and aqueous solutions has been developed, demonstrating the utility of quinoline derivatives in environmental monitoring and biological imaging (Park et al., 2015).

  • Surface Modification and Flotation Enhancement : The modification of mineral surfaces with ethanediamine derivatives, such as for malachite, has been studied to enhance flotation recovery, indicating potential applications in mineral processing and extraction technologies (Feng et al., 2018).

properties

IUPAC Name

N'-quinolin-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-8-13-11-6-5-9-3-1-2-4-10(9)14-11/h1-6H,7-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETBPZAUNUEYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441370
Record name 1,2-Ethanediamine, N-2-quinolinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Ethanediamine, N-2-quinolinyl-

CAS RN

137583-04-1
Record name 1,2-Ethanediamine, N-2-quinolinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-[2-[(quinolin-2-yl)amino]ethyl]acetamide (6.8 g, 0.030 mol) in 2N HCl (45 ml, 0.090 ml) was heated under reflux for 20 hours. The solution was cooled and extracted with EtOAc. The aqueous phase was made basic (pH9) with solid KOH, saturated with NaCl, and extracted with EtOAc. The combined extracts were dried (MgSO4) and concentrated to give 3.89 g (68%) of an off-white solid m.p. 124°-125° C.
Name
N-[2-[(quinolin-2-yl)amino]ethyl]acetamide
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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